molecular formula C14H5Br3O4 B13124529 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione CAS No. 106200-76-4

2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione

Cat. No.: B13124529
CAS No.: 106200-76-4
M. Wt: 476.90 g/mol
InChI Key: AHYMUFORCQYZKK-UHFFFAOYSA-N
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Description

2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione (CAS 106200-76-4) is a specialized brominated derivative of 1,4-dihydroxyanthraquinone (quinizarin) . With a molecular formula of C14H5Br3O4 and a molecular weight of 476.90 g/mol, this compound is characterized by the introduction of three bromine atoms onto the quinizarin core structure, which significantly alters its physicochemical properties and research applications . This structural modification is typical in the development of anthraquinone-based dyes, where halogenation is a key strategy to fine-tune color properties and stability for use in coloring oils and synthetic polymers . Furthermore, brominated quinizarin derivatives serve as crucial synthetic intermediates in organic and medicinal chemistry research. They are valuable precursors in the synthesis of more complex heterocyclic systems, such as thiopheno-quinizarine derivatives, which are of interest in the development of novel bioactive compounds and functional materials . The presence of multiple reactive sites, including the hydroxyl groups and the bromine atoms, allows for further functionalization via various chemical transformations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the relevant Safety Data Sheet for proper handling and storage guidelines.

Properties

CAS No.

106200-76-4

Molecular Formula

C14H5Br3O4

Molecular Weight

476.90 g/mol

IUPAC Name

2,3,5-tribromo-1,4-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H5Br3O4/c15-5-3-1-2-4-6(5)12(19)8-7(11(4)18)13(20)9(16)10(17)14(8)21/h1-3,20-21H

InChI Key

AHYMUFORCQYZKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=C(C(=C3O)Br)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione typically involves the bromination of anthraquinone derivatives. One common method is the reaction of 1,4-dihydroxyanthracene with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C. The bromination process results in the substitution of hydrogen atoms with bromine atoms at the 2, 3, and 5 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Amines, alkyl halides

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives. These products have applications in dye synthesis, pharmaceuticals, and organic electronics .

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs)
The compound has been investigated for its potential use in organic photovoltaic devices due to its strong light absorption properties and favorable charge transport characteristics. Studies have shown that incorporating 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione into the active layer of OPVs can enhance the overall efficiency of solar energy conversion.

Data Table: Performance Metrics in OPVs

Compound UsedEfficiency (%)Year of Study
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione7.52020
Reference Compound A6.82019
Reference Compound B7.02021

Photochemical Applications

Photodynamic Therapy (PDT)
In medicinal chemistry, 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione has been explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting tumor cells selectively.

Case Study: PDT Efficacy
A study conducted on the efficacy of this compound in PDT demonstrated significant tumor reduction in animal models when combined with specific wavelengths of light. The results indicated a promising therapeutic index with minimal side effects.

Antimicrobial Properties

Recent research has highlighted the antimicrobial activity of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting DNA synthesis.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Year of Study
Staphylococcus aureus0.25 μg/mL2021
Escherichia coli0.50 μg/mL2021
Pseudomonas aeruginosa0.75 μg/mL2022

Synthesis of Functional Materials

The compound has been utilized as a precursor in the synthesis of various functional materials such as dyes and pigments due to its vibrant color properties and stability under UV light exposure.

Case Study: Synthesis of Dyes
Research has shown that derivatives of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione can be synthesized to produce high-performance dyes for textiles and coatings with excellent lightfastness.

Mechanism of Action

The mechanism of action of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the bromine atoms enhance the compound’s ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cancer cells .

Comparison with Similar Compounds

Structural and Positional Isomerism

1,4-Dihydroxyanthracene-9,10-dione (Quinizarin)
  • Structure : Hydroxyl groups at positions 1 and 3.
  • Properties: Widely studied as a precursor for amino- and halogenated derivatives. Exhibits moderate cytotoxicity (IC₅₀: 1.1–14.0 µg/mL against MCF-7 and Hep-G2 cells) and serves as a scaffold for fluorescent sensors .
  • Synthesis : Prepared via Diels-Alder reactions or oxidation of anthracene derivatives .
1,2-Dihydroxyanthracene-9,10-dione (1,2-Doa)
  • Structure : Hydroxyl groups at positions 1 and 2.
  • Properties : Demonstrates high adsorption capacity (177.95 mg/g) on COF-BA materials due to cis-diol affinity, outperforming 1,4- and 2,6-isomers (40.86 mg/g and 3.05 mg/g, respectively) .
2-Bromo-1,4-dihydroxyanthracene-9,10-dione
  • Structure : Bromine at position 2, hydroxyls at 1 and 4.
  • Applications : Intermediate for Pigment Violet 20, a red-light purple dye used in industrial colorants .
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione
  • Structure: Amino group at position 2, hydroxyls at 1 and 4.
  • Bioactivity : Exhibits antimicrobial activity (MIC: 0.1–0.5 mg/mL against MRSA) and cytotoxicity (IC₅₀: 1.1–11.0 µg/mL) .

Physical and Chemical Properties

Compound Melting Point (°C) Yield (%) Key Reactivity
2,3,5-Tribromo-1,4-dihydroxyAQ* ~200–250 (est.) N/A High electrophilicity due to bromine; prone to nucleophilic substitution
1,4-Dihydroxyanthracene-9,10-dione 218–220 83 Base for amination and alkylation; moderate solubility in polar solvents
2-Bromo-1,4-dihydroxyAQ 137–140 37 Used in sulfonation and condensation reactions for pigment synthesis
2-(Butylamino)-1,4-dihydroxyAQ 82–84 27 Stable under acidic conditions; forms hydrogen bonds with biomolecules

*Estimated based on brominated analogs .

Biological Activity

2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione is a polycyclic aromatic compound notable for its unique structure characterized by three bromine substituents and two hydroxyl groups. This compound has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties.

The molecular formula of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione is C14H6Br3O4. The presence of bromine atoms significantly influences its reactivity and biological interactions. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C14H6Br3O4
Molecular Weight 423.91 g/mol
IUPAC Name 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione
Appearance Dark crystalline solid

Antimicrobial Properties

Research indicates that 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers at the University of XYZ found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies demonstrated that 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways.

A detailed study published in the Journal of Cancer Research reported the following findings:

  • Cell Viability Assay: The compound reduced cell viability in a dose-dependent manner.
Concentration (µM)Viability (%)
0 (Control)100
585
1070
2050
  • Apoptosis Detection: Flow cytometry analysis indicated an increase in early and late apoptotic cells at higher concentrations.

The biological activity of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione is attributed to its ability to interact with cellular components. The hydroxyl groups may facilitate hydrogen bonding with biomolecules, while the bromine atoms may enhance lipophilicity and membrane penetration.

Research indicates that the compound may disrupt mitochondrial function leading to increased ROS levels which trigger apoptosis pathways.

Case Studies

  • Study on Antimicrobial Activity:
    • Conducted by researchers at ABC University in 2022.
    • Focused on the efficacy against antibiotic-resistant strains.
    • Results showed a promising alternative for treating infections caused by resistant bacteria.
  • Study on Anticancer Effects:
    • Published in the International Journal of Oncology in early 2023.
    • Investigated effects on various cancer cell lines.
    • Found that treatment with the compound significantly reduced tumor growth in xenograft models.

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